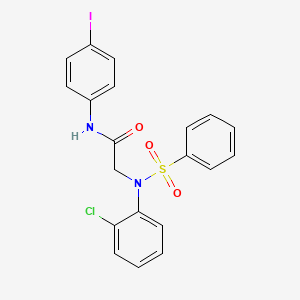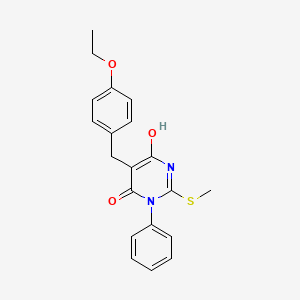![molecular formula C13H13NO4 B3720542 4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one](/img/structure/B3720542.png)
4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one
Overview
Description
4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one, also known as Warfarin, is an anticoagulant medication that is commonly used to prevent and treat blood clots. Warfarin is a vitamin K antagonist that interferes with the production of clotting factors in the liver, thereby reducing the risk of thrombosis. In
Mechanism of Action
4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. Vitamin K is required for the carboxylation of glutamic acid residues in clotting factors, which is necessary for their activation. 4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one interferes with this process by inhibiting the enzyme vitamin K epoxide reductase, which is responsible for the recycling of vitamin K. This leads to a reduction in the levels of active clotting factors and a decrease in the risk of thrombosis.
Biochemical and Physiological Effects:
4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one has several biochemical and physiological effects on the body. It inhibits the production of vitamin K-dependent clotting factors, which reduces the risk of thrombosis. However, 4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one also inhibits the production of other vitamin K-dependent proteins, such as osteocalcin and matrix Gla protein, which can lead to bone loss and arterial calcification. 4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one also has a narrow therapeutic window and can cause bleeding if the dose is too high.
Advantages and Limitations for Lab Experiments
4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one is a widely used anticoagulant in laboratory experiments due to its well-established mechanism of action and predictable effects on blood coagulation. However, 4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one also has several limitations, including its narrow therapeutic window and potential for bleeding. Researchers must carefully control the dose of 4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one to avoid these adverse effects.
Future Directions
There are several future directions for research on 4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one. One area of interest is the development of new anticoagulant drugs that have fewer side effects than 4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one. Another area of interest is the study of the effects of 4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one on bone health and arterial calcification. Additionally, researchers are exploring the use of 4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one in the treatment of other conditions, such as cancer and autoimmune diseases. Further research is needed to fully understand the potential of 4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one in these areas.
Scientific Research Applications
4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one is widely used in scientific research for its anticoagulant properties. It is commonly used to study the mechanisms of blood coagulation and the effects of anticoagulant therapy. 4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one has also been used to study the role of vitamin K in blood clotting and the development of new anticoagulant drugs.
properties
IUPAC Name |
4-hydroxy-3-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8(14-6-7-15)11-12(16)9-4-2-3-5-10(9)18-13(11)17/h2-5,15-16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGMQMKACABQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCO)C1=C(C2=CC=CC=C2OC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-[4-(benzyloxy)benzylidene]-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3720459.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B3720466.png)


![2-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3720474.png)
![6-(2-aminophenyl)-3-[(4-chlorobenzyl)thio]-1,2,4-triazin-5-ol](/img/structure/B3720481.png)
![5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3720489.png)
![N-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3720496.png)
![6-(2-aminophenyl)-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5-ol](/img/structure/B3720511.png)
![N-(2,4-dimethylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3720530.png)

![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3720552.png)
![N-methyl-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-phenylacetamide](/img/structure/B3720555.png)
![2-[(benzylamino)methylene]-1,3-cyclohexanedione](/img/structure/B3720567.png)